Aleph-4 hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Aleph-4 hydrochloride involves several steps, starting with the preparation of the base compound, 2,5-dimethoxy-4-isopropylthiophenethylamine. The synthetic route typically includes the following steps:
Formation of the base compound: The base compound is synthesized by reacting 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine.
Thioether formation: The phenethylamine is then reacted with isopropylthiol in the presence of a suitable catalyst to form 2,5-dimethoxy-4-isopropylthiophenethylamine.
Hydrochloride formation: Finally, the free base is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Chemical Reactions Analysis
Aleph-4 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or thioether. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.
Scientific Research Applications
Aleph-4 hydrochloride is used in various scientific research applications, including:
Mechanism of Action
Aleph-4 hydrochloride exerts its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction is responsible for the compound’s psychoactive effects and its potential use in studying the pharmacology of serotonin receptor agonists .
Comparison with Similar Compounds
Aleph-4 hydrochloride is similar to other substituted amphetamines, such as:
2,5-Dimethoxy-4-methylthioamphetamine (DOT): Aleph-4 is a homolog of DOT, with an isopropyl group replacing the methyl group on the thiol.
2,5-Dimethoxy-4-ethylthioamphetamine (Aleph-2): Another homolog with an ethyl group instead of an isopropyl group.
2,5-Dimethoxy-4-propylthioamphetamine (Aleph-3): Similar to Aleph-4 but with a propyl group on the thiol.
This compound is unique due to its specific substitution pattern, which influences its pharmacological properties and receptor interactions .
Properties
CAS No. |
849919-77-3 |
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Molecular Formula |
C14H24ClNO2S |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23NO2S.ClH/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5;/h7-10H,6,15H2,1-5H3;1H |
InChI Key |
RHJMCFWAEVZFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC.Cl |
Origin of Product |
United States |
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